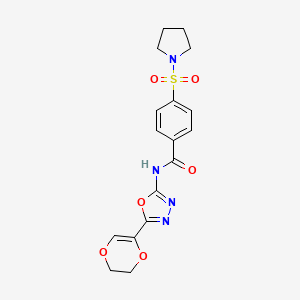

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S/c22-15(18-17-20-19-16(27-17)14-11-25-9-10-26-14)12-3-5-13(6-4-12)28(23,24)21-7-1-2-8-21/h3-6,11H,1-2,7-10H2,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKITVJPJWEDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dioxin ring and an oxadiazole moiety. Its synthesis typically involves multiple steps, including condensation reactions to form the dioxin ring and cyclization reactions to introduce the oxadiazole and amide functionalities. The synthetic routes are optimized for yield and purity in both laboratory and industrial settings.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit bioactivity by inhibiting various enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives, suggesting that this compound may also possess similar activities. These compounds have been shown to inhibit telomerase activity and affect pathways involved in tumor growth. For instance:

Other Biological Activities

The compound's structural features suggest a broad spectrum of potential biological activities beyond anticancer effects:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.

- Anti-inflammatory Effects : Preliminary data suggest involvement in reducing inflammatory responses.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Immunomodulatory Effects : A study demonstrated that a derivative of the oxadiazole scaffold could rescue mouse splenocytes from apoptosis induced by PD-L1 interactions at concentrations as low as 100 nM .

- Antitumor Activity : In vitro assays showed significant inhibition of cancer cell lines when treated with oxadiazole derivatives, emphasizing their potential as lead compounds for drug development .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:

The synthesis involves multi-step organic reactions, including:

- Cyclization to form the 1,3,4-oxadiazole ring, often requiring dehydrating agents like POCl₃ or carbodiimides under reflux conditions .

- Coupling reactions to introduce the pyrrolidin-1-ylsulfonyl group, typically using coupling agents (e.g., HATU or EDC) in polar aprotic solvents like DMF .

- Purification challenges due to byproducts from sulfonylation; chromatography (silica gel or reverse-phase HPLC) or recrystallization in ethanol/water mixtures is critical .

Key hurdles include optimizing reaction temperatures (80–120°C for cyclization) and minimizing hydrolysis of the sulfonamide group during acidic workups .

Basic: Which analytical methods are essential for characterizing its purity and structure?

Answer:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the oxadiazole ring formation and sulfonamide connectivity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation, especially to distinguish between isobaric impurities .

- HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phase) to assess purity >95% .

Advanced: How can researchers resolve contradictions in reported bioactivity data across similar compounds?

Answer:

Contradictions often arise from variations in:

- Assay conditions (e.g., buffer pH affecting sulfonamide ionization ).

- Structural analogs with minor substitutions (e.g., morpholine vs. pyrrolidine sulfonamides) altering target binding .

Methodological solutions:

- Standardize assays using control compounds (e.g., known kinase inhibitors for enzyme studies) .

- Perform molecular docking studies to compare binding modes of analogs, leveraging software like AutoDock Vina .

- Validate results across multiple cell lines or in vitro/in vivo models to rule out system-specific artifacts .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature .

- Flow chemistry: Continuous reactors improve heat management during exothermic steps (e.g., oxadiazole formation) .

- In-line analytics: Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling rapid adjustments .

Example: A Central Composite Design (CCD) reduced oxadiazole cyclization time from 12 h to 6 h by optimizing POCl₃ concentration (1.2 eq) and temperature (110°C) .

Advanced: How can computational methods enhance understanding of its mechanism of action?

Answer:

- Molecular Dynamics (MD) simulations: Predict stability of ligand-target complexes (e.g., binding to COX-2 or kinases) using GROMACS .

- Quantum Mechanical (QM) calculations: Analyze electron density maps (e.g., sulfonamide group’s nucleophilicity) with Gaussian09 .

- Machine learning (ML): Train models on bioactivity datasets (ChEMBL, PubChem) to predict toxicity or ADMET profiles .

Case study: MD simulations revealed that the dioxin moiety stabilizes π-π stacking with tyrosine residues in kinase targets .

Basic: What are its stability profiles under varying storage conditions?

Answer:

- Thermal stability: Decomposes above 150°C (TGA data); store at –20°C in amber vials .

- pH sensitivity: Hydrolyzes in acidic conditions (pH < 3) due to oxadiazole ring cleavage; neutral buffers (pH 6–8) recommended .

- Light sensitivity: The benzamide group undergoes photodegradation; use light-protected containers .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core modifications: Replace the dioxin moiety with benzodioxole or furan rings to test steric effects .

- Substituent scanning: Systematically vary sulfonamide groups (e.g., piperidine, azetidine) to map electronic contributions .

- Biological testing: Prioritize assays measuring IC₅₀ shifts in enzyme inhibition (e.g., 10 nM to 1 µM ranges) .

Example: SAR studies showed that pyrrolidine sulfonamides improved solubility by 30% compared to morpholine analogs .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Nitrile gloves, lab coats, and goggles due to potential irritancy (MSDS data) .

- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.